BenchChemオンラインストアへようこそ!

7-Methoxy-2-phenyl-quinolin-4-ol

HIV Reverse Transcriptase NNRTI

7-Methoxy-2-phenyl-quinolin-4-ol (CAS 189816-04-4) is a uniquely substituted 4-hydroxyquinoline scaffold that exists in tautomeric equilibrium with its 4-quinolinone form. Its distinct 7-methoxy and 2-phenyl substitution pattern defines a specific pharmacophore that cannot be recapitulated by generic 4-hydroxyquinoline alternatives—simple modifications at the aryl or methoxy positions can cause orders-of-magnitude differences in target potency. This compound demonstrates potent inhibition of wild-type HIV-1 reverse transcriptase (IC₅₀ = 15 nM), maintains distinct activity against the K103N/Y181C drug-resistant mutant, and inhibits MELK kinase (IC₅₀ = 0.021 μM). Its low CYP3A4 inhibition (IC₅₀ = 30 μM) minimizes off-target metabolic interference, enabling cleaner phenotypic assay interpretation. Procure as a validated starting point for NNRTI and oncology drug discovery SAR campaigns.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 189816-04-4
Cat. No. B3022439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-phenyl-quinolin-4-ol
CAS189816-04-4
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
InChIKeyJZVUAOCDNFNSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-phenyl-quinolin-4-ol (CAS 189816-04-4): Procurement-Grade Specifications and Core Chemical Identity


7-Methoxy-2-phenyl-quinolin-4-ol (CAS 189816-04-4; also registered as 20430-72-2) is a 4-hydroxyquinoline derivative that exists in tautomeric equilibrium with its 4-quinolinone form, 7-methoxy-2-phenylquinolin-4(1H)-one [1]. This heterocyclic scaffold, characterized by a 7-methoxy substituent and a 2-phenyl ring on the quinoline core, is primarily sourced as a research chemical for early-stage drug discovery and chemical biology applications . While commercial availability typically ranges from 95% to 98% purity, the compound's procurement value is defined by its distinct substitution pattern, which confers specific physicochemical properties, including a calculated XLogP3 of 3.2 and a predicted pKa of 4.03 ± 0.40, that influence its behavior in biological assays .

Procurement Risk Alert: Why 7-Methoxy-2-phenyl-quinolin-4-ol Cannot Be Interchanged with Generic 4-Hydroxyquinoline Analogs


Substituting 7-Methoxy-2-phenyl-quinolin-4-ol with a structurally similar, commercially available 4-hydroxyquinoline derivative carries significant technical and financial risk due to extreme variations in target potency and selectivity. This compound's unique 7-methoxy and 2-phenyl substitution pattern is not a generic feature; it dictates a specific pharmacophore that results in a unique biological fingerprint. For instance, while the 4-hydroxyquinoline core is a common motif in antimalarials and kinase inhibitors, simple modifications to the aryl or methoxy positions can result in orders-of-magnitude differences in inhibitory activity against critical targets like HIV-1 reverse transcriptase [1] and MELK kinase [2]. The quantitative evidence below demonstrates that this specific compound occupies a distinct activity and selectivity profile that is not recapitulated by unsubstituted or differentially substituted quinoline-4-ols, making generic substitution a scientifically unsound procurement strategy.

Quantitative Differentiation Guide: 7-Methoxy-2-phenyl-quinolin-4-ol vs. In-Class Quinoline Analogs


HIV-1 Reverse Transcriptase (RT) Inhibition: Potency of 7-Methoxy-2-phenyl-quinolin-4-ol Compared to Other Quinoline NNRTIs

7-Methoxy-2-phenyl-quinolin-4-ol exhibits potent inhibition of HIV-1 wild-type reverse transcriptase (RT). In a direct biochemical assay using [³H]-dGTP as a substrate, the compound demonstrated an IC₅₀ value of 15 nM [1]. This level of activity is significantly higher than that of many other quinoline-derived non-nucleoside reverse transcriptase inhibitors (NNRTIs), which often exhibit IC₅₀ values in the micromolar range in similar cell-free RT assays [2]. The data underscore that the specific 7-methoxy-2-phenyl substitution is critical for achieving nanomolar potency against this target.

HIV Reverse Transcriptase NNRTI

Mutant HIV-1 RT Resistance Profile: Quantifying the Impact of Common NNRTI-Resistance Mutations on 7-Methoxy-2-phenyl-quinolin-4-ol

The compound was evaluated against the clinically relevant HIV-1 RT double mutant K103N/Y181C, which confers high-level resistance to first-generation NNRTIs like nevirapine and efavirenz. Against this mutant, 7-Methoxy-2-phenyl-quinolin-4-ol exhibited an IC₅₀ of 150 nM [1]. This represents a 10-fold reduction in potency compared to the wild-type enzyme (IC₅₀ = 15 nM). In contrast, nevirapine typically experiences a >100-fold loss in potency against the Y181C single mutant, and efavirenz shows a >20-fold loss against K103N [2].

Drug Resistance HIV Reverse Transcriptase

CYP3A4 Selectivity: Low Potential for Metabolic Drug-Drug Interactions Compared to Other Quinoline Scaffolds

To assess its potential for metabolic drug-drug interactions, 7-Methoxy-2-phenyl-quinolin-4-ol was screened against the major drug-metabolizing enzyme CYP3A4. The compound exhibited an IC₅₀ of 30,000 nM (30 μM) [1]. This low inhibitory potency is a crucial differentiator, as many other quinoline-based compounds, including the antimalarial drug primaquine, are known to be potent inhibitors of CYP2D6 or CYP3A4, leading to significant clinical drug-drug interaction liabilities [2].

CYP450 Drug-Drug Interaction Selectivity

Validated Application Scenarios for 7-Methoxy-2-phenyl-quinolin-4-ol in Drug Discovery and Chemical Biology


Antiviral Drug Discovery: A Scaffold for Next-Generation NNRTIs

Given its potent inhibition of wild-type HIV-1 reverse transcriptase (IC₅₀ = 15 nM) and its distinct activity profile against the K103N/Y181C drug-resistant mutant, 7-Methoxy-2-phenyl-quinolin-4-ol serves as an ideal starting point for medicinal chemistry campaigns focused on developing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved resistance profiles [1]. Procurement is justified for structure-activity relationship (SAR) studies aiming to optimize potency while minimizing susceptibility to common clinical mutations.

Kinase Inhibitor Probe Development: MELK-Targeted Cancer Research

As disclosed in patent literature, quinoline derivatives of this class are potent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), an emerging oncology target. This specific compound and its close analogs have been shown to inhibit MELK with IC₅₀ values as low as 0.021 μM, providing a validated chemical starting point for developing anti-cancer therapeutics [2]. Researchers investigating MELK biology or developing targeted therapies can procure this compound as a reference standard or a starting material for further derivatization.

Chemical Biology Tool for HIV-1 Replication Studies

The combination of potent antiviral activity (EC₅₀ = 1.5 nM in cellular assays) and low CYP3A4 inhibition (IC₅₀ = 30 μM) makes 7-Methoxy-2-phenyl-quinolin-4-ol a valuable chemical probe for dissecting the mechanisms of HIV-1 replication in cell culture models [1]. Its favorable selectivity profile reduces the risk of confounding results arising from off-target metabolic interactions, allowing for cleaner interpretation of phenotypic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-2-phenyl-quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.